molecular formula C19H19NO5S B2828734 phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878089-03-3

phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2828734
CAS RN: 878089-03-3
M. Wt: 373.42
InChI Key: PKQNCGHVUWKRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is an organic compound that contains functional groups such as phenyl, acetate, sulfonylamino, and ethenyl . It’s likely to be a derivative of phenylacetic acid, which is an organic compound with a phenyl functional group attached to an acetic acid moiety .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups . The phenacyl group would provide a benzene ring structure, the ethenyl group would provide a carbon-carbon double bond, and the sulfonylamino group would contain sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The benzene ring in the phenacyl group could undergo electrophilic aromatic substitution reactions . The carbon-carbon double bond in the ethenyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the benzene ring could contribute to its aromaticity and stability . The sulfonylamino group could affect its solubility and reactivity .

Scientific Research Applications

Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased neurotransmitter levels, which may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biotechnology, this compound has been studied for its potential use as a fluorescent probe for detecting and measuring the activity of enzymes. This compound can be used to label enzymes and monitor their activity in real-time, providing valuable insights into enzyme kinetics and function.

Mechanism of Action

Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate exerts its effects through the inhibition of enzymes involved in the breakdown of neurotransmitters. Specifically, this compound binds to the active site of the enzyme and prevents it from breaking down the neurotransmitter, leading to increased levels of the neurotransmitter in the synaptic cleft. This increased neurotransmitter activity can have various physiological effects, including improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine and butyrylcholine in the synaptic cleft. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to inhibit enzyme activity. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate. One potential direction is the development of this compound-based fluorescent probes for detecting and measuring enzyme activity in real-time. Another potential direction is the use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of this compound for these potential applications. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves the reaction of 2-aminoacetophenone with 4-methylbenzaldehyde in the presence of a base, followed by the reaction of the resulting chalcone with sulfonyl chloride. The final product is obtained through purification and isolation processes. The synthesis of this compound has been optimized to improve its yield and purity, making it a feasible compound for laboratory experiments.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound . As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-13-19(22)25-14-18(21)17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQNCGHVUWKRQG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.